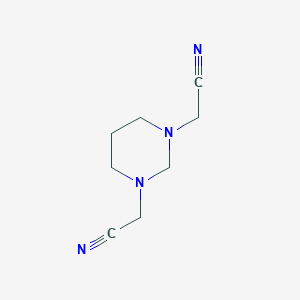
1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate is a chemical compound with a unique structure that includes a thiolan ring and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate typically involves the reaction of 2-methylprop-2-en-1-yl thiol with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The perchlorate anion can be substituted with other anions under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Anion exchange reactions can be carried out using salts of the desired anion.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different anions replacing the perchlorate.
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt the function of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antibacterial agent or a stabilizer for nanoparticles .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A well-known cationic surfactant with antibacterial activity.
1-Heptylpyridinium cation: Another cationic surfactant with similar properties.
Uniqueness
1-(2-Methylprop-2-en-1-yl)thiolan-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thiolan ring and perchlorate anion contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62161-84-6 |
|---|---|
Molecular Formula |
C8H15ClO4S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)thiolan-1-ium;perchlorate |
InChI |
InChI=1S/C8H15S.ClHO4/c1-8(2)7-9-5-3-4-6-9;2-1(3,4)5/h1,3-7H2,2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OSQZWUDIVPTVMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C[S+]1CCCC1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)
![N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide](/img/structure/B14559232.png)




![Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl-](/img/structure/B14559259.png)



![Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B14559298.png)

